molecular formula C7H6F3NO2S B1347290 3-(Trifluoromethyl)benzenesulfonamide CAS No. 672-58-2

3-(Trifluoromethyl)benzenesulfonamide

Cat. No.: B1347290
CAS No.: 672-58-2
M. Wt: 225.19 g/mol
InChI Key: ZUTVRDMZQSHCID-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzenesulfonamide is an organic compound with the chemical formula C7H6F3NO2S. It appears as white to pale yellow crystals and is known for its significant role as an intermediate in organic synthesis. This compound is utilized in various fields, including medicine and agriculture, due to its unique chemical properties .

Scientific Research Applications

3-(Trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Safety and Hazards

When handling 3-(Trifluoromethyl)benzenesulfonamide, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also recommended to avoid breathing dust .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The compound acts as an inhibitor of this enzyme, which can be useful in developing antiproliferative agents . Additionally, this compound has been shown to inhibit other enzymes, such as carbonic anhydrase II, albeit with lower selectivity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as MDA-MB-231 and MCF-7, the compound exhibits significant antiproliferative activity. It influences cell function by inducing apoptosis and altering cell signaling pathways . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic effects on cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within tumor cells . This inhibition disrupts the cellular environment, promoting apoptosis and reducing cell proliferation. The compound also interacts with other biomolecules, leading to enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. The compound is stable under normal conditions, but its effects on cellular function can change over time. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained enzyme inhibition and continued antiproliferative activity . In in vivo studies, the compound’s stability and degradation need to be closely monitored to assess its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the threshold effects and optimal dosage to maximize the compound’s therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl fluoride with trifluoroformic acid in a suitable solvent. The reaction product is then processed, crystallized, and washed to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and solvent conditions are meticulously monitored .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides, while oxidation and reduction can yield different oxidized or reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonamide
  • 2-(Trifluoromethyl)benzenesulfonamide
  • N-Methyl-p-toluenesulfonamide
  • p-Toluenesulfonamide

Uniqueness

3-(Trifluoromethyl)benzenesulfonamide is unique due to the position of the trifluoromethyl group on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, the 3-positioned trifluoromethyl group provides distinct steric and electronic effects, making it a preferred choice in specific synthetic and pharmaceutical applications .

Properties

IUPAC Name

3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTVRDMZQSHCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288176
Record name 3-(Trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-58-2
Record name 672-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 8-{5-chloro-3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-pyridine-2-carbonyl}-2,3-dihydro-benzo [1,4]oxazine-4-carboxylic acid tert-butyl ester (510.2 mg) in 3 mL HCl (4 M in dioxane) and water (1 mL) was heated at 80 OC for overnight. Upon cooling to room temperature, the mixture was concentrated and the residue was purified by flash column chromatography on silica gel to afford 4-chloro-NJ5-chloro-2-(3,4-dihydro-2H-benzo[1,4]oxazine-8-carbonyl)-pyridin-3-yl]-3-trifluoromethyl-benzenesulfonamide (210.2 mg) as white solid. MS m/z: 531.9 (M+H)+.
Name
8-{5-chloro-3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-pyridine-2-carbonyl}-2,3-dihydro-benzo [1,4]oxazine-4-carboxylic acid tert-butyl ester
Quantity
510.2 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(trifluoromethyl)benzenesulfonamide as a chemical building block in drug discovery?

A1: this compound serves as a versatile building block in drug discovery, particularly in developing enzyme inhibitors. Its presence in various bioactive molecules highlights its potential to interact with diverse biological targets. For instance, research has shown its utility in creating inhibitors for Cav2.2 channels [], COX-2, 5-LOX, and H+/K+ ATPase [], and adenosine monophosphate activated protein kinase (AMPK) []. This versatility makes it a valuable starting point for medicinal chemists exploring novel therapeutics.

Q2: How do structural modifications to compounds containing this compound influence their biological activity?

A3: Research indicates that even small structural changes to compounds containing this compound can significantly impact their biological activity, particularly regarding potency and selectivity. For example, in the development of AMPK activators, modifying the thiazolidinedione ring system and the substituents on the phenyl ring linked to the this compound group led to significant variations in AMPK activation potency []. These findings highlight the importance of systematic structure-activity relationship (SAR) studies to understand the impact of subtle structural changes on the biological activity of compounds containing this chemical motif.

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